1-苄基-D-天冬氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

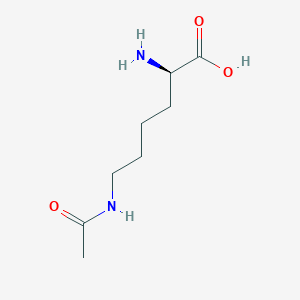

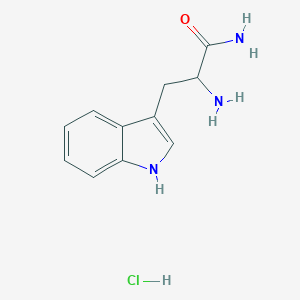

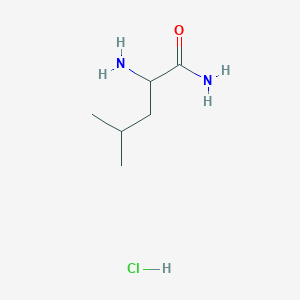

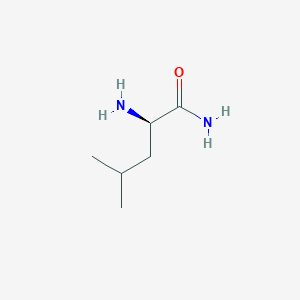

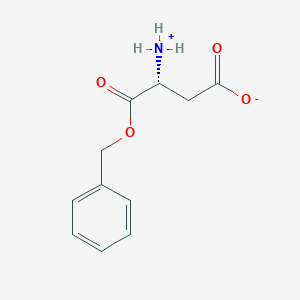

1-Benzyl D-Aspartate is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the biosynthesis of proteins .

Synthesis Analysis

The synthesis of 1-Benzyl D-Aspartate involves the use of Pseudomonas dacunhae L-aspartate β-decarboxylase . The NMR data provided suggests the formation of the compound .Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl D-Aspartate derivatives are primarily focused on the synthesis of various amino acid derivatives through cyclization and alkylation reactions.Physical And Chemical Properties Analysis

1-Benzyl D-Aspartate is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学研究应用

-

Amino Acid Derivative Research : As an aspartic acid derivative, “1-Benzyl D-Aspartate” could be used in research related to amino acids and their derivatives . This could involve studying the compound’s chemical behavior, reactivity, and potential uses in various reactions.

-

Ergogenic Supplements : Amino acids and their derivatives, including “1-Benzyl D-Aspartate”, have been commercially used as ergogenic supplements . They are recognized to be beneficial as ergogenic dietary substances .

-

Peptide Synthesis : “1-Benzyl D-Aspartate” could potentially be used in peptide synthesis . As an amino acid derivative, it could be used to create custom peptides for research purposes .

-

Enantiomer Research : “1-Benzyl D-Aspartate” can be used in the study of enantiomers, which are molecules that are mirror images of each other . This research can be important in many fields, including drug development, as the different enantiomers of a molecule can have different biological effects .

-

Synthesis of D-Amino Acids : “1-Benzyl D-Aspartate” could potentially be used in the enzymatic synthesis of D-amino acids . D-amino acids are increasingly used as building blocks to produce pharmaceuticals and fine chemicals .

-

Biocatalysis : “1-Benzyl D-Aspartate” could be used in biocatalysis, which involves the use of natural catalysts, such as protein enzymes, to conduct chemical reactions . This could involve creating cascade reactions, where multiple reactions happen in a sequence or in parallel .

-

Protein Engineering : “1-Benzyl D-Aspartate” could be used in protein engineering research . This field involves the design and construction of new proteins with desired functionalities .

-

Stereoselective Reactions : “1-Benzyl D-Aspartate” could be used in research involving stereoselective reactions . These are chemical reactions where one stereoisomer is preferred over another, which can be important in the production of pharmaceuticals .

安全和危害

While specific safety and hazards data for 1-Benzyl D-Aspartate is not available, it’s important to note that aspartame, a related compound, has been associated with neuropsychiatric effects and neurotoxicity due to its ability to activate glutamate receptors, as well as carcinogenic risks due to the increased production of reactive oxygen species .

属性

IUPAC Name |

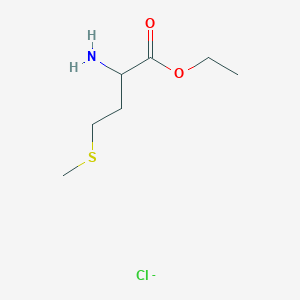

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426407 |

Source

|

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl D-Aspartate | |

CAS RN |

6367-42-6 |

Source

|

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。